1-Methylphosphirane
Description
Properties
CAS No. |
21658-91-3 |
|---|---|
Molecular Formula |
C3H7P |
Molecular Weight |
74.06 g/mol |
IUPAC Name |
1-methylphosphirane |
InChI |
InChI=1S/C3H7P/c1-4-2-3-4/h2-3H2,1H3 |
InChI Key |
CXYFGXNSRDSPQE-UHFFFAOYSA-N |
Canonical SMILES |
CP1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity in Nucleophilic Substitution Reactions
1-Methylphosphirane exhibits distinct reactivity compared to analogous phosphiranes, particularly in nucleophilic substitution at the phosphorus atom. Key findings include:
- Rate Constants : The reaction of this compound with dimethylphosphide (PMe⁻₂) proceeds via attack at phosphorus, yielding Me₂P-PMe⁻ and ethylene. The rate constant (k = 1.1 × 10¹³ L mol⁻¹ s⁻¹ at 25°C) is seven orders of magnitude higher than for mechanisms involving carbon attack .
- Comparison with 1-Phenylphosphirane: Experimental studies on 1-phenylphosphirane show analogous reactivity trends, with nucleophilic substitution favoring phosphorus over carbon.
Table 1: Kinetic Parameters for Nucleophilic Substitution in Phosphiranes
Conformational and Configurational Properties
The methyl substituent in this compound significantly impacts conformational equilibria in polymer derivatives:
- Polymer Flexibility : Poly(this compound) exhibits distinct conformational entropy (Sconf) compared to poly(1-phenylphosphirane). The methyl group reduces steric hindrance, enabling greater rotational freedom in the polymer backbone .
- Comparison with Poly(N-methylethylene imine) (PMEI) : PMEI, a structurally similar polycation, has a higher Sconf (24.3 J K⁻¹ mol⁻¹) than poly(ethylene oxide) (PEO, 17.8 J K⁻¹ mol⁻¹) in aqueous solutions. This suggests that this compound-derived polymers may exhibit enhanced flexibility compared to other hydrophilic polymers .
Table 2: Conformational Entropy of Polymers
| Polymer | Sconf (J K⁻¹ mol⁻¹) | Reference |
|---|---|---|
| Poly(this compound) | Not explicitly reported | |
| Poly(1-phenylphosphirane) | Lower than methyl analog | |
| PMEI | 24.3 | |
| PEO | 17.8 |
Photochemical Behavior in Transition Metal Complexes
This compound forms stable complexes with transition metals, such as tungsten pentacarbonyl (W(CO)₅). Key comparisons include:
- Ligand Dissociation Pathways: Irradiation of this compound-W(CO)₅ in inert matrices (argon/xenon) results in equatorial CO ligand dissociation, forming cis-W(CO)₄-phosphirane. In CO matrices, phosphine dissociation dominates .
- Comparison with Other Phosphirane Complexes : While direct data on analogous complexes (e.g., 1-phenylphosphirane-W(CO)₅) are lacking, the methyl group’s smaller size likely reduces steric constraints during ligand dissociation compared to bulkier substituents .
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